1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone

CAS No.: 1352529-49-7

Cat. No.: VC5725045

Molecular Formula: C12H14N2O

Molecular Weight: 202.257

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1352529-49-7 |

|---|---|

| Molecular Formula | C12H14N2O |

| Molecular Weight | 202.257 |

| IUPAC Name | 1-[1-(2-aminoethyl)indol-3-yl]ethanone |

| Standard InChI | InChI=1S/C12H14N2O/c1-9(15)11-8-14(7-6-13)12-5-3-2-4-10(11)12/h2-5,8H,6-7,13H2,1H3 |

| Standard InChI Key | HBKKGMWOGUTFDF-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CN(C2=CC=CC=C21)CCN |

Introduction

Structural Characteristics and Molecular Identity

Molecular Composition and Key Descriptors

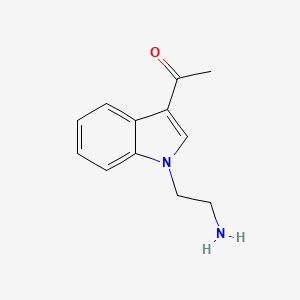

1-(1-(2-Aminoethyl)-1H-indol-3-yl)ethanone (CAS: 1352529-49-7) possesses the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.257 g/mol. Its IUPAC name, 1-[1-(2-aminoethyl)indol-3-yl]ethanone, reflects the presence of a substituted indole ring system. The structural backbone consists of a bicyclic indole fused to a benzene ring, with an ethanone group at position 3 and a 2-aminoethyl substituent at position 1 (Figure 1) .

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂O | |

| Molecular Weight | 202.257 g/mol | |

| CAS Number | 1352529-49-7 | |

| IUPAC Name | 1-[1-(2-aminoethyl)indol-3-yl]ethanone | |

| SMILES | CC(=O)C1=CN(C2=CC=CC=C21)CCN | |

| Solubility | Not available |

Crystallographic and Spectroscopic Insights

While direct crystallographic data for 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone is limited, related indole derivatives exhibit planar aromatic systems with substituents influencing electron distribution . The compound’s oxalate salt (CAS: 1803588-79-5) has been structurally characterized, revealing hydrogen-bonding interactions between the aminoethyl group and oxalate anions. Nuclear magnetic resonance (NMR) studies of analogous indoles highlight distinct signals for the ethanone carbonyl (δ ~200 ppm in ¹³C NMR) and aromatic protons (δ 6.5–8.0 ppm in ¹H NMR) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone typically involves multi-step organic reactions. A common approach includes:

-

Indole Functionalization: Introducing the ethanone group at position 3 via Friedel-Crafts acylation or Vilsmeier-Haack reactions .

-

Side Chain Addition: Attaching the 2-aminoethyl group through nucleophilic substitution or reductive amination .

-

Purification: Isolation via column chromatography or recrystallization, often yielding the oxalate salt for enhanced stability.

Table 2: Comparative Synthesis Yields of Indole Derivatives

| Compound | Yield (%) | Key Reagents | Source |

|---|---|---|---|

| 1-(1-(2-Aminoethyl)indol-3-yl)ethanone | 60–70 | Glycolic acid, KOH | |

| Oxalate salt derivative | 85–90 | Oxalic acid, ethanol | |

| Acetryptine (analogue) | 72 | Ethylenediamine, CHCl₃ |

Reactivity and Functionalization

The compound’s reactivity is dominated by:

-

Ethanone Group: Participates in nucleophilic acyl substitutions, forming hydrazones or amides .

-

Aminoethyl Side Chain: Engages in Schiff base formation or serves as a ligand in metal complexes .

-

Indole Ring: Undergoes electrophilic substitution at position 5 or 7, enabling further derivatization .

Comparative Analysis with Related Indole Derivatives

Table 3: Structural and Functional Comparison

Pharmacokinetic Considerations

-

Lipophilicity: The LogP value (~1.74) of 2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethanol suggests moderate membrane permeability, a trait shared with 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone.

-

Metabolic Stability: Oxalate salt formation reduces hepatic clearance, as observed in related compounds.

Future Directions in Research and Development

Unresolved Challenges

-

Synthetic Optimization: Improving yields (>80%) and scalability using flow chemistry or enzymatic catalysis .

-

Target Identification: Elucidating molecular targets via proteomic screening or CRISPR-Cas9 gene editing .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume